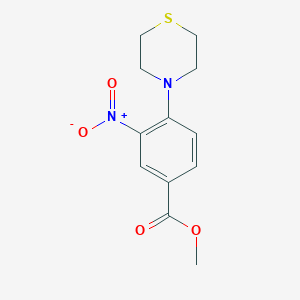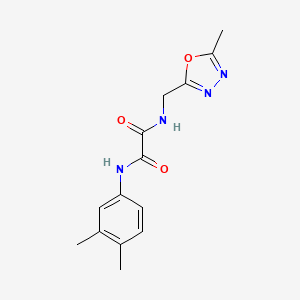
Methyl 3-nitro-4-(1,4-thiazinan-4-yl)benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-nitro-4-(1,4-thiazinan-4-yl)benzenecarboxylate, also known as MNBT, is a chemical compound that has been extensively studied for its potential applications in various fields of science. MNBT is a nitroester compound that contains a thiazine ring and a carboxylate group. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Methyl 3-nitro-4-(1,4-thiazinan-4-yl)benzenecarboxylate derivatives exhibit significant antimicrobial properties. For instance, Maheshwari and Goyal (2016) synthesized derivatives of this compound and found that some showed potent antimicrobial activity, especially compound 5f, which had methyl and nitro groups at specific positions (Maheshwari & Goyal, 2016).
Chemical Synthesis and Reactions
The compound has been used in various chemical synthesis processes. Sun et al. (2018) demonstrated its application in the annulation reaction with β-nitrostyrenes and 3-nitrochromenes, resulting in high yields of specific derivatives (Sun, Sun, Jiang, & Yan, 2018).
Antimycobacterial Research
Richter et al. (2022) explored the dearomatization and decarbonylation of antitubercular 4H‐Benzo[e][1,3]thiazinones and their influence on antimycobacterial properties. They found that specific modifications rendered the compounds inactive against Mycobacterium tuberculosis (Richter et al., 2022).
Applications in Medicinal Chemistry
Visentin et al. (1999) synthesized derivatives of this compound and studied their effects on L-type Ca2+ channels, revealing potential applications in medicinal chemistry (Visentin et al., 1999).
Further Synthesis and Biological Evaluation
Additional studies by Maheshwari and Goyal (2017) further explored the synthesis and biological evaluation of derivatives, emphasizing their antimicrobial efficacy (Maheshwari & Goyal, 2017).
Eigenschaften
IUPAC Name |
methyl 3-nitro-4-thiomorpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXAUMWDQTZGDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCSCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)

![N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354026.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2354029.png)

![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)

